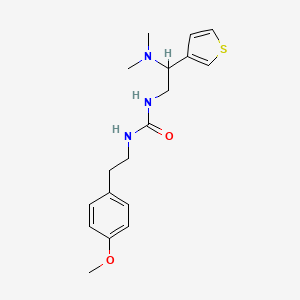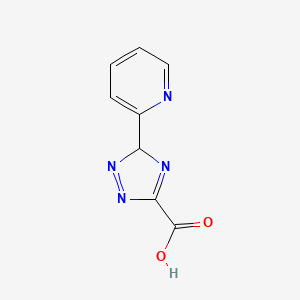
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their broad spectrum of biological activities.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide involves its ability to bind to the active site of CAIX enzyme and block its activity. CAIX is involved in regulating the pH of cancer cells, which is essential for their survival and growth. Inhibition of CAIX activity leads to a decrease in pH, which in turn affects various cellular processes and leads to cell death.
Biochemical and Physiological Effects
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to decrease the pH of cancer cells, inhibit tumor growth and metastasis, and induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide in lab experiments is its specificity towards CAIX enzyme. It does not affect the activity of other carbonic anhydrase isoforms, which makes it a valuable tool for studying the role of CAIX in cancer. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide. One of the major areas of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to evaluate its efficacy and safety in vivo. Another area of interest is its potential as a diagnostic tool for imaging CAIX expression in cancer cells. Development of imaging agents based on this compound can help in early detection and monitoring of cancer. Additionally, further studies are needed to explore its potential as a therapeutic agent for other diseases such as glaucoma and epilepsy, where carbonic anhydrase inhibitors have shown promising results.
Synthesis Methods
The synthesis of N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide involves the reaction of 4-cyclopentyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid with 2-aminoethyl methanesulfonate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product.
Scientific Research Applications
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide has been used in various scientific research studies. One of the major applications of this compound is in the field of cancer research. It has been found to inhibit the activity of a specific enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity leads to a decrease in tumor growth and metastasis.
properties
IUPAC Name |
N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-14-10-13(12-4-1-2-5-12)16-11-18(14)8-7-17-23(20,21)15-6-3-9-22-15/h3,6,9-12,17H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKNZUXLDACRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

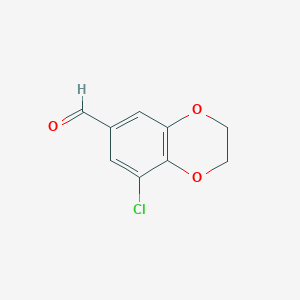
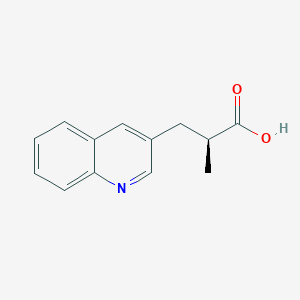
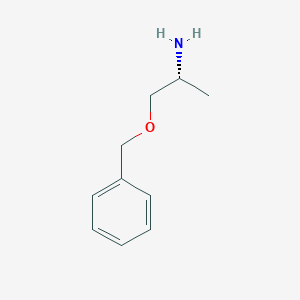
![N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2793076.png)
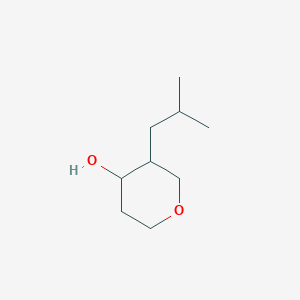
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(4-fluorobenzoyl)benzamide](/img/structure/B2793081.png)

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-1,6-naphthyridine-2-carboxylate](/img/structure/B2793083.png)
![Ethyl 3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)propanoate](/img/structure/B2793084.png)
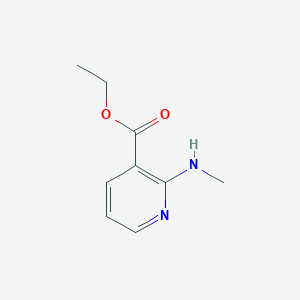
![N-(4-chlorophenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2793088.png)

